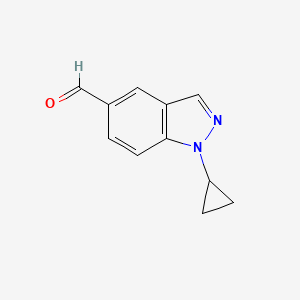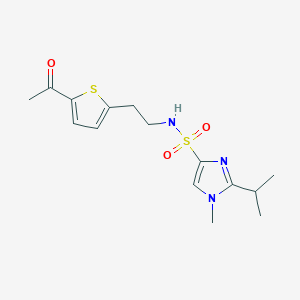
Tert-butyl 2-amino-2-(4-chloro-3-methylphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tert-butyl 2-amino-2-(4-chloro-3-methylphenyl)acetate” is likely an organic compound that contains an acetate ester group (tert-butyl acetate), an amino group (2-amino), and a chloro-methylphenyl group (4-chloro-3-methylphenyl). The presence of these functional groups suggests that this compound might have interesting chemical and physical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, related compounds such as tert-butyl acetate are typically synthesized from acetic acid and isobutylene . Other methods might involve the conversion of alcohols and carboxylic acids to their respective ethers and esters .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. It’s likely to have a complex structure due to the presence of multiple functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the amino group might participate in reactions such as amide formation, while the acetate group might undergo reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, tert-butyl acetate is a colorless flammable liquid with a fruity odor .Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 2-amino-2-(4-chloro-3-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-8-7-9(5-6-10(8)14)11(15)12(16)17-13(2,3)4/h5-7,11H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLCHAXOKSKPFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(=O)OC(C)(C)C)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11b-methyl-3-oxo-1H,2H,3H,5H,6H,11H,11bH-indolo[3,2-g]indolizine-5-carboxylic acid](/img/structure/B2969416.png)
![Tert-butyl 2-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-3,3-dimethylazetidine-1-carboxylate](/img/structure/B2969417.png)
![2-[(5-Fluoro-2-methoxyphenyl)methoxy]-5-methylsulfanyl-1,3-thiazole](/img/structure/B2969420.png)
![9-cyclohexyl-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2969421.png)
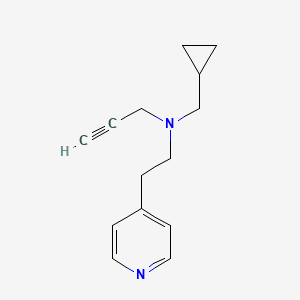
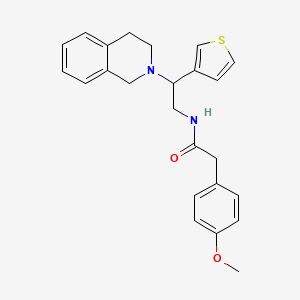
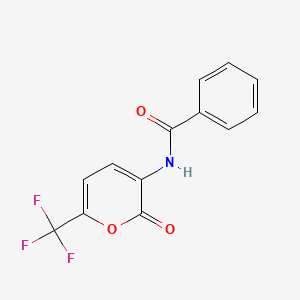
![(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2969426.png)


![3-butyl-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

